molecular formula C21H19ClN2O7S B2761510 Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899991-97-0

Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2761510
CAS No.: 899991-97-0
M. Wt: 478.9
InChI Key: ZDXWZHFXHCYUSP-UHFFFAOYSA-N
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Description

Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound featuring a dihydropyridazine core substituted with a sulfonyloxy group derived from 5-chloro-2-methoxyphenyl and an o-tolyl (ortho-methylphenyl) moiety. The ethyl ester at the 3-position and the sulfonate ester linkage at the 4-position contribute to its structural complexity.

Properties

IUPAC Name

ethyl 4-(5-chloro-2-methoxyphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O7S/c1-4-30-21(26)20-17(12-19(25)24(23-20)15-8-6-5-7-13(15)2)31-32(27,28)18-11-14(22)9-10-16(18)29-3/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXWZHFXHCYUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899959-73-0) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by various studies and data.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C21_{21}H19_{19}ClN2_{2}O7_{7}S
Molecular Weight 478.9 g/mol
CAS Number 899959-73-0

The compound features a pyridazine core substituted with a sulfonyl group and various aromatic rings, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives similar to this compound. For instance, derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 0.22 μg/mL against resistant strains, indicating potent antibacterial properties .
  • Biofilm Formation Inhibition : The compound has been noted for its ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.

Case Studies:

  • In Vitro Studies : Compounds related to this compound have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective dose-response relationships .
  • Mechanism of Action : The anticancer activity is attributed to the induction of oxidative stress and modulation of apoptotic pathways, leading to increased cell death in malignant cells .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes that are critical in disease processes.

Enzyme Targets:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can be beneficial in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown promising inhibition rates .
  • Urease : Urease inhibitors are important in managing urinary tract infections. The tested derivatives have shown significant urease inhibitory activity .

Summary of Biological Activities

Activity TypeObservations
Antimicrobial Effective against Staphylococcus aureus, MIC as low as 0.22 μg/mL
Anticancer Induces apoptosis in MCF-7 and HeLa cells; effective dose-response relationships observed
Enzyme Inhibition Significant inhibition of AChE and urease

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate exhibit significant antitumor properties. These compounds have been shown to inhibit crucial cancer-related pathways such as BRAF(V600E) and EGFR, which are vital in various cancers, including melanoma and lung cancer.

Case Study : In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), derivatives of this compound demonstrated enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for patients.

Anti-inflammatory Properties

This compound may also possess anti-inflammatory properties. Similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This characteristic is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of this compound has been documented extensively. Studies have shown significant activity against various bacterial strains and fungi, often through mechanisms that disrupt microbial cell membranes or inhibit essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound. Modifications to the molecular structure can enhance potency and selectivity against specific biological targets.

Comparison with Similar Compounds

Key Observations :

  • The sulfonyloxy group in the target compound may enhance hydrogen-bonding capacity compared to sulfanyl (thioether) or tosyl groups .
  • The o-tolyl group introduces steric hindrance absent in para-substituted analogs (e.g., 4-chlorophenyl in ) .

Physicochemical Properties

Data from analogs highlight trends in molecular weight, melting points, and spectral characteristics:

Compound Name Molecular Weight Melting Point (°C) Spectral Data (NMR/IR) Reference
Target Compound ~481.84* Not reported Not available -
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-... ~463.51* 152–159 1H/13C NMR: δ 7.2–7.8 (aromatic); IR: 1740 cm⁻¹ (C=O)
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-... 402.35 Not reported Molecular formula: C₁₆H₁₃F₃N₂O₅S
Ethyl 4-chloro-1-(3,5-dichlorophenyl)-6-oxo... ~375.63* Not reported CAS: 93641-38-4

*Calculated based on molecular formula.

Key Observations :

  • The target compound’s higher molecular weight (~481.84) compared to analogs reflects its bulky sulfonyloxy and o-tolyl groups.
  • Melting points (e.g., 152–159°C in ) suggest crystalline stability, likely influenced by hydrogen bonding and π-stacking .

Functional Implications

While biological data are absent in the evidence, structural analogs provide clues:

  • Enantioselectivity : The compound in exhibits high enantioselectivity, implying chiral applications for the target compound if synthesized with stereochemical control .

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